molecular formula C10H15N3O2 B2483257 (2-(4-Methylmorpholin-2-yl)pyrimidin-4-yl)methanol CAS No. 1511239-38-5

(2-(4-Methylmorpholin-2-yl)pyrimidin-4-yl)methanol

Cat. No.: B2483257
CAS No.: 1511239-38-5
M. Wt: 209.249
InChI Key: SCWCIVKCLNJLSD-UHFFFAOYSA-N
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Description

(2-(4-Methylmorpholin-2-yl)pyrimidin-4-yl)methanol: is a chemical compound with the molecular formula C10H15N3O2 and a molecular weight of 209.25 g/mol . It is characterized by the presence of a pyrimidine ring substituted with a morpholine derivative and a methanol group. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and chemical synthesis .

Chemical Reactions Analysis

(2-(4-Methylmorpholin-2-yl)pyrimidin-4-yl)methanol can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-(4-Methylmorpholin-2-yl)pyrimidin-4-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-(4-Methylmorpholin-2-yl)pyrimidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine and pyrimidine rings are known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

(2-(4-Methylmorpholin-2-yl)pyrimidin-4-yl)methanol can be compared with other similar compounds, such as:

    (2-(4-Morpholin-2-yl)pyrimidin-4-yl)methanol: Lacks the methyl group on the morpholine ring.

    (2-(4-Methylmorpholin-2-yl)pyrimidin-4-yl)ethanol: Has an ethanol group instead of a methanol group.

    (2-(4-Methylmorpholin-2-yl)pyrimidin-4-yl)amine: Contains an amine group instead of a methanol group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

[2-(4-methylmorpholin-2-yl)pyrimidin-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-13-4-5-15-9(6-13)10-11-3-2-8(7-14)12-10/h2-3,9,14H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCWCIVKCLNJLSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(C1)C2=NC=CC(=N2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1511239-38-5
Record name (2-(4-methylmorpholin-2-yl)pyrimidin-4-yl)methanol
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